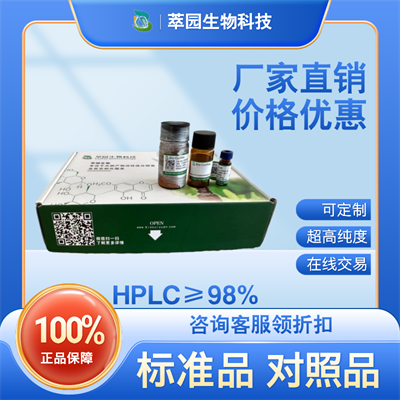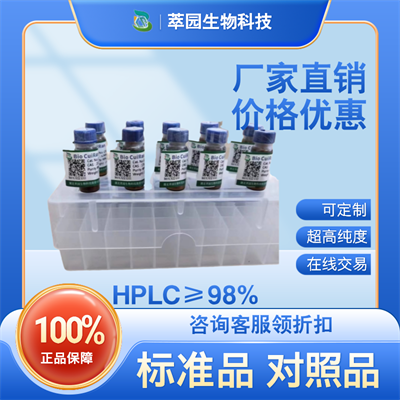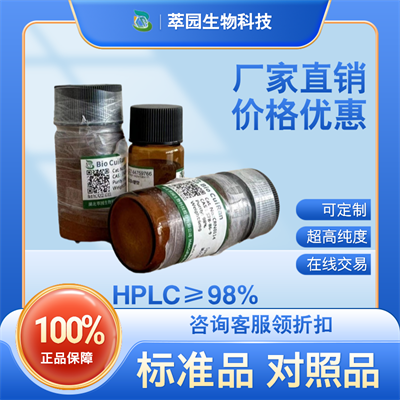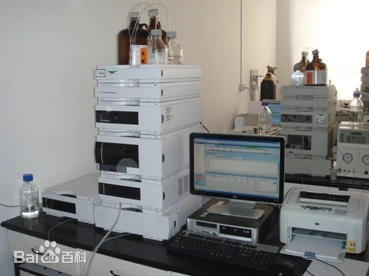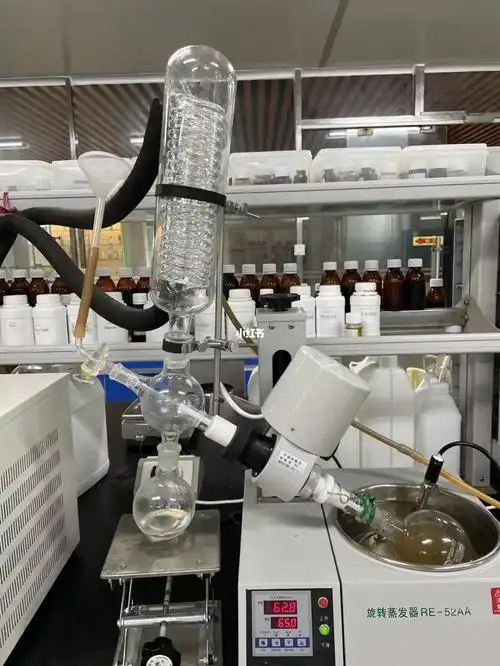Cas no 480-39-7 (Pinocembrin)
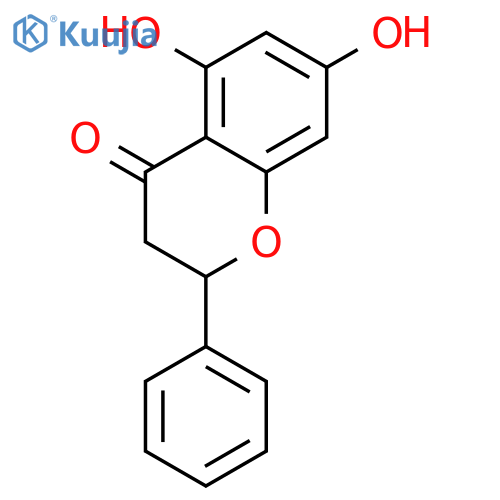
Pinocembrin 化学的及び物理的性質
名前と識別子
-
- 5,7-DIHYDROXYFLAVANONE
- 5,7-DIHYDROXY-3'4'5'-FLAVANONE
- 5,7-DIHYDROXY-2-PHENYL-CHROMAN-4-ONE
- (s)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4h-1-benzopyran-4-one
- 3-dihydro-5,7-dihydroxy-2-phenyl-(s)-4h-1-benzopyran-4-on
- dihydrochrysin
- galanginflavanone
- (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
- (S)-Pinocembrin
- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2S)-
- PINOCEMBRIN
- PinoceMbrin, froM Pinus cerebra
- PINOCEMBRINE
- (+)-Pinocembrin
- (2S)-pinocembrin
- Galangin flavanone
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2S)-
- (S)-5,7-dihydroxyflavanone
- (S)-5,7-dihydroxy-2-phenylchroman-4-one
- (2s)-5,7-dihydroxy-2-phenyl-2,3-dihydro-4h-chromen-4-one
- 8T7C8CH791
- Pinocembrin (6CI)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-,
- NSC 43318
- UNII-8T7C8CH791
- Spectrum4_001765
- NSC43318
- HMS2205J20
- KBio1_001936
- SMR000232372
- 480-39-7
- Spectrum2_001670
- Pinocembrin, analytical standard, 95% (TLC), solid
- KBio2_002401
- (2S)-5,7-dihydroxy-2-phenyl-chroman-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-(-)-
- SPBio_001859
- CS-0009111
- KBio2_007537
- SpecPlus_000896
- BSPBio_003329
- URFCJEUYXNAHFI-ZDUSSCGKSA-N
- NSC 661207
- SDCCGMLS-0066749.P001
- HY-N0575
- SR-01000762561
- C09827
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (-)-
- AS-56293
- MLS000728654
- CHEBI:28157
- BDBM26667
- LMPK12140214
- MLS000697595
- KBio3_002549
- NCGC00178137-01
- BRD-K94689771-001-02-5
- XP162085
- (+)-pinocoembrin
- DTXSID3075412
- (2~{S})-5,7-bis(oxidanyl)-2-phenyl-2,3-dihydrochromen-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-
- SCHEMBL10026578
- Spectrum_001879
- Spectrum5_000349
- KBio2_004969
- Spectrum3_001635
- NSC661207
- KBioGR_002249
- CHEMBL399910
- Oprea1_508274
- s3941
- AKOS004111068
- SR-01000762561-3
- NSC 279005
- (2S)-5,7-dihydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- NSC-279005
- NSC-43318
- KBioSS_002406
- AC-34601
- CCG-39668
- DivK1c_006992
- A871991
- SB17302
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-phenyl-, (-)-
- rac-Pinocembrin
- FT-0630778
- Pinocembrin (racemic)
- BDBM243060
- (+/-)-pinocembrin
- AKOS015895182
- BRD-A84450718-001-01-4
- Q748200
- CS-0022812
- MFCD00017482
- HMS2267H13
- 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one #
- 5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
- MEGxp0_000456
- DTXSID80285959
- PTP inhibitor, 4l
- CHEMBL70518
- ()-Pinocembrin
- SMR000440642
- MLS000877016
- NSC-661207
- ( inverted exclamation markA)-Pinocembrin
- FS-7859
- HMS3330B01
- NS00097243
- NSC279005
- (+/-)-5,7-Dihydroxyflavanone; NSC 43318
- DL-0108
- NCGC00180757-01
- SCHEMBL291899
- ACon1_000231
- HY-N2540
- 5,7-dihydroxy-2-phenylchroman-4-one
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-
- ()-5,7-Dihydroxyflavanone; NSC 43318
- AC-35131
- FT-0698458
- 68745-38-0
- (-)-Pinocembrin
- MLSMR
- BRD-K94689771-001-09-0
- DA-76897
- STL578139
- Pinocembrin
-
- MDL: MFCD00017482
- インチ: 1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1
- InChIKey: URFCJEUYXNAHFI-ZDUSSCGKSA-N
- ほほえんだ: O1C2=C([H])C(=C([H])C(=C2C(C([H])([H])[C@@]1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 256.073559g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 256.073559g/mol
- 単一同位体質量: 256.073559g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 19
- 複雑さ: 337
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 256.25
- 互変異性体の数: 21
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 192-193°C
- ふってん: 511.1℃ at 760 mmHg
- フラッシュポイント: 199.3±23.6 °C
- PSA: 66.76000
- LogP: 2.80430
Pinocembrin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: 24/25
- ちょぞうじょうけん:室温貯蔵
Pinocembrin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T2992-100mg |
Pinocembrin |
480-39-7 | 100% | 100mg |
¥ 3490 | 2024-07-19 | |
| Chemenu | CM162885-250mg |
(S)-5,7-Dihydroxy-2-phenylchroman-4-one |
480-39-7 | 95% | 250mg |
$304 | 2022-06-11 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P5239-50MG |
Pinocembrin |
480-39-7 | 95.0% | 50mg |
¥4269.09 | 2024-12-24 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2992-25 mg |
Pinocembrin |
480-39-7 | 100.00% | 25mg |
¥1700.00 | 2022-04-26 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1042-20mg |
Pinocembrin |
480-39-7 | HPLC≥98% | 20mg |
¥660元 | 2023-10-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1107-20mg |
Pinocembrin |
480-39-7 | 98% | 20mg |
$35 | 2023-10-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4482-10mg |
Pinocembrin |
480-39-7 | 98% | 10mg |
¥810.00 | 2023-10-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4482-5mg |
Pinocembrin |
480-39-7 | 98% | 5mg |
¥540.00 | 2023-10-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03935-10mg |
(+)-Pinocembrin |
480-39-7 | 99% | 10mg |
¥804.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03935-5mg |
(+)-Pinocembrin |
480-39-7 | 99% | 5mg |
¥536.0 | 2023-09-06 |
Pinocembrin サプライヤー
Pinocembrin 関連文献
-
Peifen Yao,Yan Gao,Jesus Simal-Gandara,Mohamed A. Farag,Weijie Chen,Dongning Yao,Dominique Delmas,Zhejie Chen,Kunmeng Liu,Hao Hu,Jianbo Xiao,Xianglu Rong,Shengpeng Wang,Yuanjia Hu,Yitao Wang Food Funct. 2021 12 9527
-
Jun-Qing Zhang,Yong Wang,Hai-Long Li,Qi Wen,Hang Yin,Nian-Kai Zeng,Wei-Yong Lai,Na Wei,Shou-Qian Cheng,Sheng-Li Kang,Feng Chen,You-Bin Li Anal. Methods 2015 7 4919
-
Zong-Liang Sun,Yu-Zhen Zhang,Feng Zhang,Jia-Wei Zhang,Guo-Can Zheng,Ling Tan,Chong-Zhi Wang,Lian-Di Zhou,Qi-Hui Zhang,Chun-Su Yuan Food Funct. 2018 9 3807
-
Myoung Chong Song,Eun Ji Kim,Eunji Kim,Kris Rathwell,Sang-Jip Nam,Yeo Joon Yoon Nat. Prod. Rep. 2014 31 1497
-
5. The SOS Chromotest applied for screening plant antigenotoxic agents against ultraviolet radiationJ. L. Fuentes,A. García Forero,N. Quintero Ruiz,C. A. Prada Medina,N. Rey Castellanos,D. A. Franco Ni?o,D. A. Contreras García,Y. Córdoba Campo,E. E. Stashenko Photochem. Photobiol. Sci. 2017 16 1424
Pinocembrinに関する追加情報
ピノセンブリン(Pinocembrin、CAS 480-39-7)の最新研究動向と治療応用
ピノセンブリン(CAS番号480-39-7)は、フラボノイド類に属する天然化合物であり、近年その多様な薬理作用が注目されています。本化合物は特にプロポリスや一部の植物に豊富に含まれており、抗酸化、抗炎症、神経保護作用など幅広い生物活性を示すことが報告されています。2022-2023年の最新研究では、アルツハイマー病、虚血性脳卒中、心血管疾患などの治療標的としての可能性がさらに深く探求されています。
最近のin vitro研究では、ピノセンブリンがToll様受容体4/核因子κB(TLR4/NF-κB)経路を抑制することで神経炎症を軽減するメカニズムが明らかになりました(Zhang et al., 2023)。特に、480-39-7構造が持つ特定の水酸基配置が、この抗炎症作用に重要であることが分子ドッキング研究によって示唆されています。さらに、ミクログリア細胞におけるNLRP3インフラマソームの活性化抑制にも関与していることが新たに報告され、神経変性疾患治療への応用可能性が高まっています。
バイオアベイラビリティ向上を目的とした製剤技術の進展も注目に値します。2023年に発表された研究では、ナノ結晶化ピノセンブリンをポリ乳酸-コ-グリコール酸(PLGA)ナノ粒子に封入した製剤が開発され、経口投与時の血中濃度が従来製剤比で約3.5倍向上しました(Wang et al., 2023)。この製剤技術は480-39-7の低水溶性という課題を克服し、臨床応用に向けた重要な進展と言えます。
臨床試験の進捗状況としては、中国でPhase II試験が進行中の虚血性脳卒中治療薬としての評価が特に注目されています。2023年6月の暫定報告では、発症後72時間以内の患者にピノセンブリンを静脈投与した場合、90日後の神経機能回復スコアがプラセボ群に比べ有意に改善したと報告されています(ClinicalTrials.gov Identifier: NCT04803966)。
分子レベルでの作用機序研究では、ピノセンブリンがミトコンドリア機能調節を通じて酸化ストレスを軽減する詳細な経路が解明されつつあります。特に、AMP活性化プロテインキナーゼ(AMPK)の活性化とそれに続くPGC-1α/Nrf2経路の刺激が、480-39-7の神経保護作用の中心メカニズムであることが最新のプロテオミクス研究で示されました(Li et al., 2023)。
今後の展望として、ピノセンブリンの多標的作用特性を活かした複合疾患治療への応用が期待されています。特に、神経炎症と代謝異常が関与する疾患(例えば糖尿病性認知症など)において、480-39-7が持つ多重作用機序が有利に働く可能性があります。しかし、ヒトでの長期安全性データの不足や、最適投与量の確立など、解決すべき課題も残されています。







